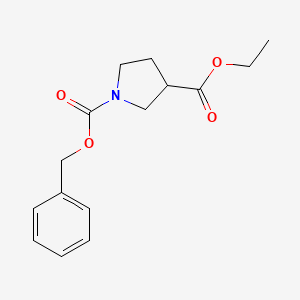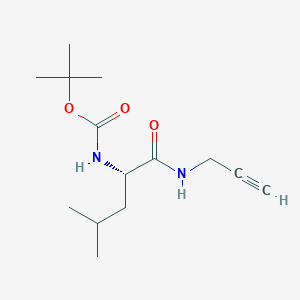![molecular formula C9H6ClFN2S B1463368 5-Chloro-3-[(3-fluorophenyl)methyl]-1,2,4-thiadiazole CAS No. 1029718-68-0](/img/structure/B1463368.png)
5-Chloro-3-[(3-fluorophenyl)methyl]-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-[(3-fluorophenyl)methyl]-1,2,4-thiadiazole (CFMT) is an organic compound with a wide range of applications in scientific research. CFMT is a thiadiazole derivative that has been studied for its potential in drug discovery, biochemistry, and physiology.
Scientific Research Applications
Biological Activity and Pharmacological Potential of Thiadiazole Derivatives
Thiadiazole derivatives, including those related to "5-Chloro-3-[(3-fluorophenyl)methyl]-1,2,4-thiadiazole," have been extensively studied for their wide range of pharmacological activities. The structural versatility of 1,3,4-thiadiazoles allows for significant chemical modifications, enhancing their interactions with various enzymes and receptors, leading to potential therapeutic applications.
Pharmacological Diversity : Research highlights the pharmacological diversity of 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives, noting their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. These compounds are considered important scaffolds for developing new drug-like molecules due to their ability to engage in hydrogen bonding interactions with biological targets, showcasing their significance in drug design and development (Lelyukh, 2019).
Structural Modification and Biological Activities : A detailed review of 1,3,4-thiadiazole derivatives emphasizes their extensive pharmacological activities, attributed to the toxophoric N2C2S moiety. These activities include, but are not limited to, anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. The potential for creating hybrid molecules through structural modifications highlights the adaptability and importance of thiadiazole derivatives in the pursuit of new drugs (Mishra et al., 2015).
Synthetic Approaches and Biological Significance : The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds are explored, emphasizing the variety of synthetic methods and their pharmaceutical relevance against different microbial strains. This underscores the critical role of thiadiazole derivatives in the pharmaceutical industry, offering insights into their broad-spectrum biological activities and potential therapeutic applications (Yusuf & Jain, 2014).
properties
IUPAC Name |
5-chloro-3-[(3-fluorophenyl)methyl]-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2S/c10-9-12-8(13-14-9)5-6-2-1-3-7(11)4-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXHLJICKRGFIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-[(3-fluorophenyl)methyl]-1,2,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B1463299.png)




